molecular formula C9H12N2O2 B2561410 ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate CAS No. 67286-70-8

ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate

Cat. No.: B2561410
CAS No.: 67286-70-8
M. Wt: 180.207
InChI Key: GNHHCFKOGRVRHC-UHFFFAOYSA-N
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Description

Ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the pyrroloimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with an imidazole ring, making it a unique scaffold for drug discovery and development.

Scientific Research Applications

Ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate has a wide range of applications in scientific research:

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the research and application of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives are promising. They have emerged as a promising area in material science because of their tunable properties, allowing them to be used in a wide range of applications such as carbon dioxide capture, fuel cells, nanoparticle stabilization, and many more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate typically involves the cyclization of N-substituted pyrroles with appropriate reagents. One common method includes the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization . This method is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is crucial to ensure its quality for further applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the ethyl ester group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the ethyl ester.

Comparison with Similar Compounds

Ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-6-11-5-3-4-8(11)10-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHHCFKOGRVRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2CCCC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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